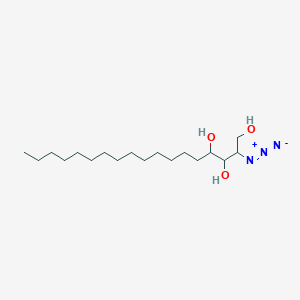
2-Azidooctadecane-1,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R)-2-AZIDO-1,3,4-OCTADECANETRIOL is a chiral organic compound with a unique structure characterized by the presence of an azido group and three hydroxyl groups on an octadecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-2-AZIDO-1,3,4-OCTADECANETRIOL typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as (2S,3S,4R)-2-bromo-1,3,4-octadecanetriol, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via an S_N2 mechanism, resulting in the substitution of the bromine atom with an azido group.
Industrial Production Methods
Industrial production of (2S,3S,4R)-2-AZIDO-1,3,4-OCTADECANETRIOL may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R)-2-AZIDO-1,3,4-OCTADECANETRIOL can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation: The hydroxyl groups can be oxidized to carbonyl compounds using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Substitution: The azido group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.
Substitution: Sodium azide (NaN₃) in DMF for azidation reactions.
Major Products
Reduction: (2S,3S,4R)-2-amino-1,3,4-octadecanetriol.
Oxidation: (2S,3S,4R)-2-oxo-1,3,4-octadecanetriol.
Substitution: Various azido-substituted derivatives depending on the reactants used.
Scientific Research Applications
(2S,3S,4R)-2-AZIDO-1,3,4-OCTADECANETRIOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the reactivity of the azido group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of (2S,3S,4R)-2-AZIDO-1,3,4-OCTADECANETRIOL largely depends on the specific application. In biochemical contexts, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in bioconjugation and labeling studies, where the compound can target specific biomolecules and pathways .
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4R)-2-amino-1,3,4-octadecanetriol: Similar structure but with an amino group instead of an azido group.
(2S,3S,4R)-2-bromo-1,3,4-octadecanetriol: Precursor used in the synthesis of the azido compound.
(2S,3S,4R)-2-oxo-1,3,4-octadecanetriol: Oxidized derivative with a carbonyl group.
Uniqueness
(2S,3S,4R)-2-AZIDO-1,3,4-OCTADECANETRIOL is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from its amino and bromo analogs, which do not possess the same versatility in forming triazole linkages.
Properties
IUPAC Name |
2-azidooctadecane-1,3,4-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(23)18(24)16(15-22)20-21-19/h16-18,22-24H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTDVCKHIMUXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(7-(4-Cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B13888268.png)
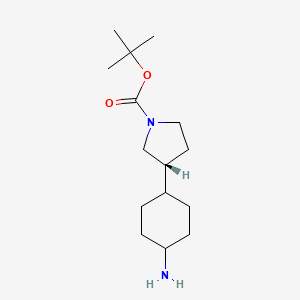
![Tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate](/img/structure/B13888274.png)

![5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine](/img/structure/B13888290.png)
![Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate](/img/structure/B13888297.png)
![Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B13888305.png)
![tert-butyl 5-[(2-chloropyrimidin-4-yl)oxy]-1H-indole-1-carboxylate](/img/structure/B13888311.png)
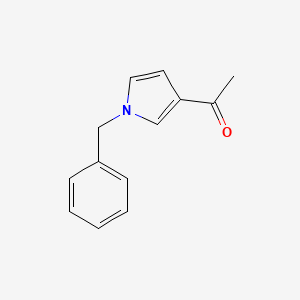
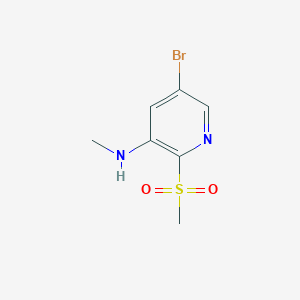

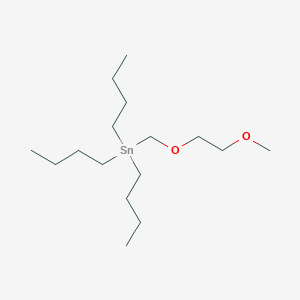
![2-[2-(Aminomethyl)phenoxy]-N-ethylacetamide](/img/structure/B13888344.png)
